molecular formula C9H14N2O B122550 (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole CAS No. 147402-73-1

(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole

Cat. No. B122550
M. Wt: 166.22 g/mol
InChI Key: ILLGYRJAYAAAEW-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an isoxazole derivative that has been synthesized using different methods.

(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole can be synthesized using different methods. One of the commonly used methods is the reaction of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazoline with an oxidizing agent such as m-chloroperbenzoic acid. This reaction results in the formation of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole with high yield and purity. Other methods include the reaction of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazoline with different reagents such as nitrous acid and sodium nitrite.

Scientific research application

(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been extensively studied for its potential applications in various fields of science. This compound has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs for pain management. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Mechanism of action

The mechanism of action of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of ion channels in the nervous system. Specifically, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical and physiological effects

(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. This compound has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to reduce the excitability of neurons in the central nervous system, which may contribute to its anticonvulsant effects.

Advantages and limitations for lab experiments

(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has several advantages for lab experiments. This compound is relatively easy to synthesize and has high yield and purity. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have potent pharmacological effects, making it a useful tool for studying the activity of ion channels in the nervous system. However, one limitation of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.

Future directions

There are several future directions for the study of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole. One potential direction is the development of new drugs based on this compound for the treatment of pain and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole and its potential applications in other fields of science, such as neuroscience and pharmacology. Finally, the synthesis of novel derivatives of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole may lead to the discovery of compounds with even more potent pharmacological effects.

properties

CAS RN

147402-73-1

Product Name

(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-[(2R)-1-methylpyrrolidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m1/s1

InChI Key

ILLGYRJAYAAAEW-MRVPVSSYSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@H]2CCCN2C

SMILES

CC1=NOC(=C1)C2CCCN2C

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C

synonyms

Isoxazole, 3-methyl-5-[(2R)-1-methyl-2-pyrrolidinyl]- (9CI)

Origin of Product

United States

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